molecular formula C9H8IN3S B13695601 2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13695601
M. Wt: 317.15 g/mol
InChI Key: ATLAZAJZRNNLGE-UHFFFAOYSA-N
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Description

2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole typically involves the reaction of 2-iodo-5-methylbenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild heating.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-fluoro-5-methylphenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the iodine atom, which can be easily substituted with various nucleophiles, making it a versatile intermediate for the synthesis of a wide range of derivatives. The iodine atom also imparts unique electronic properties to the compound, which can be exploited in material science applications.

Properties

Molecular Formula

C9H8IN3S

Molecular Weight

317.15 g/mol

IUPAC Name

5-(2-iodo-5-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8IN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

ATLAZAJZRNNLGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)C2=NN=C(S2)N

Origin of Product

United States

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